



Technical Guide: C4-Amide-C4-NH2 (CAS: 1018541-17-7)

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Compound of Interest		
Compound Name:	C4-Amide-C4-NH2	
Cat. No.:	B12406983	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

C4-Amide-C4-NH2, with the CAS number 1018541-17-7, is a bifunctional linker molecule increasingly utilized in various biochemical and pharmaceutical research applications. Its structure, featuring a C4 amide core with a terminal C4 primary amine, provides a versatile scaffold for bioconjugation, chemical probe development, and as a component in more complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, supplier information, and potential applications, with a focus on its role in biochemical studies.

Chemical and Physical Properties

The fundamental properties of **C4-Amide-C4-NH2** are summarized in the table below, providing a quick reference for experimental planning and execution.



Property	Value	Source
CAS Number	1018541-17-7	MedchemExpress[1][2][3][4][5]
Molecular Formula	C ₉ H ₂₀ N ₂ O	MedchemExpress
Molecular Weight	172.27 g/mol	MedchemExpress
IUPAC Name	N-(4-aminobutyl)pentanamide	PubChem
Canonical SMILES	CCCC(=O)NCCCCN	MedchemExpress
Appearance	Please refer to supplier Certificate of Analysis	-
Solubility	Please refer to supplier Certificate of Analysis	-
Storage	Please refer to the recommended conditions in the Certificate of Analysis	MedchemExpress

Supplier Information

C4-Amide-C4-NH2 is available from various chemical suppliers catering to the research and development community. The primary supplier identified is:

Supplier	Catalog Number	Additional Information
MedchemExpress	HY-148470A	Available in various quantities for research purposes. Not for sale to individual patients.

It is recommended to request the latest Certificate of Analysis from the supplier for detailed purity and characterization data.

Applications in Biochemical Research

C4-Amide-C4-NH2 is described as an active compound for use in a variety of biochemical studies. Its bifunctional nature, possessing both an amide and a primary amine, makes it a



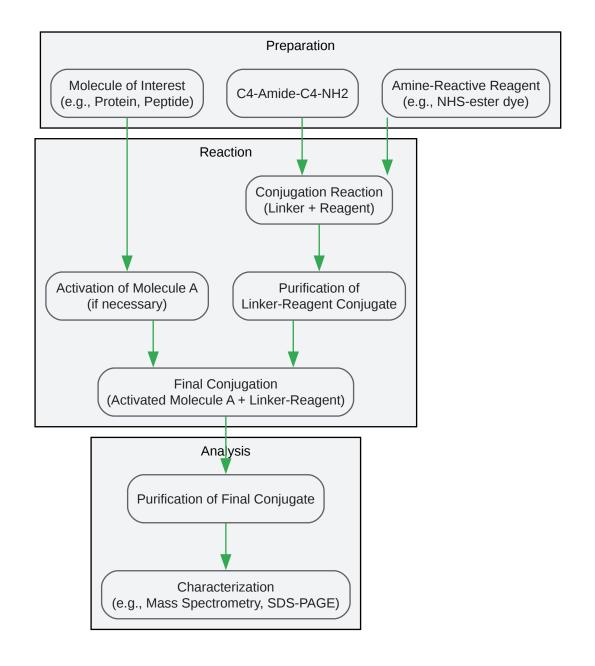
valuable tool as a linker molecule.

Bioconjugation and Linker Chemistry

The terminal primary amine of **C4-Amide-C4-NH2** serves as a reactive handle for conjugation to various molecules of interest, such as proteins, peptides, or fluorescent dyes. This conjugation is typically achieved through reactions targeting the amine group, for example, with N-hydroxysuccinimide (NHS) esters or isothiocyanates. The C4 alkyl chains provide spacing and flexibility to the resulting conjugate.

Below is a generalized workflow for a bioconjugation experiment utilizing an amine-reactive reagent.





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General bioconjugation workflow.

Experimental Protocols

While specific, detailed experimental protocols for **C4-Amide-C4-NH2** are not readily available in the public domain, a general procedure for the synthesis of similar N-acyl-polyamines can be adapted. The following is a representative synthetic protocol for a related compound, which can serve as a starting point for the synthesis of **C4-Amide-C4-NH2**.

Foundational & Exploratory





General Synthesis of N-acylated Diamines (Adapted from similar syntheses):

This protocol is for informational purposes and should be adapted and optimized by qualified personnel.

Materials:

- Butyric acid or a reactive derivative (e.g., butyryl chloride, N-hydroxysuccinimidyl butyrate)
- 1,4-Diaminobutane (putrescine)
- A suitable aprotic solvent (e.g., dichloromethane, dimethylformamide)
- A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) if starting from an acid chloride.
- Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for chromatography).

Procedure:

- Reactant Preparation: Dissolve 1,4-diaminobutane in the chosen aprotic solvent under an inert atmosphere (e.g., nitrogen or argon). If using a large excess of the diamine is desired to favor mono-acylation, this should be factored into the stoichiometry.
- Acylation: Slowly add the butyric acid derivative to the solution of 1,4-diaminobutane. If using
 butyryl chloride, the reaction is typically performed at a reduced temperature (e.g., 0 °C) and
 in the presence of a base to neutralize the HCl byproduct. If using an NHS ester, the reaction
 can often be carried out at room temperature.
- Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting material is consumed.
- Workup: Upon completion, quench the reaction (e.g., by adding water or a saturated aqueous solution of sodium bicarbonate). Extract the aqueous layer with an organic solvent.





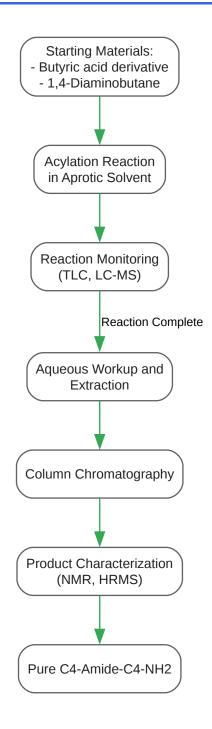


Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

- Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the desired **C4-Amide-C4-NH2**.
- Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

The logical flow of this synthetic approach is illustrated in the diagram below.





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